molecular formula C12H15ClN2O2 B1403732 Spiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one hydrochloride CAS No. 54906-23-9

Spiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one hydrochloride

Cat. No.: B1403732
CAS No.: 54906-23-9
M. Wt: 254.71 g/mol
InChI Key: OVJZQOAKJRQOOM-UHFFFAOYSA-N
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Description

Spiro[1,3-benzoxazine-2,4’-piperidin]-4(3H)-one hydrochloride is a heterocyclic compound characterized by a spiro linkage between a benzoxazine and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[1,3-benzoxazine-2,4’-piperidin]-4(3H)-one hydrochloride typically involves a multi-step process. One common method includes the cyclocondensation of indole-2,3-diones with 6-alkylanthranilic acids under microwave irradiation, which offers advantages such as shorter reaction times and higher yields compared to classical methods . Another approach involves the visible-light-induced intramolecular [2 + 2] cycloaddition of methylenecyclopropanes in the presence of a polypyridyl iridium (III) catalyst .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the use of microwave irradiation and photochemical protocols suggests potential scalability for large-scale synthesis. These methods provide cleaner reactions and easier work-up processes, making them suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Spiro[1,3-benzoxazine-2,4’-piperidin]-4(3H)-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like ethanol or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, Spiro[1,3-benzoxazine-2,4’-piperidin]-4(3H)-one hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .

Biology and Medicine

Its spiro structure is known to enhance the biological activity of certain drugs, making it a valuable component in the development of new therapeutic agents .

Industry

In the industrial sector, Spiro[1,3-benzoxazine-2,4’-piperidin]-4(3H)-one hydrochloride is used in the synthesis of advanced materials, including polymers and photochromic compounds. These materials have applications in electronics, coatings, and sensors .

Mechanism of Action

The mechanism of action of Spiro[1,3-benzoxazine-2,4’-piperidin]-4(3H)-one hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as a neurokinin receptor antagonist, binding to NK2 receptors and inhibiting their activity . This interaction can modulate various physiological processes, making it useful in treating conditions like bronchoconstriction and other neurokinin-related disorders.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic structures such as spiro[isobenzofuran-1(3H),4’-piperidine] and spiro[indoline-2,3’-naphthopyran]. These compounds share the spiro linkage but differ in their specific ring systems and functional groups .

Uniqueness

What sets Spiro[1,3-benzoxazine-2,4’-piperidin]-4(3H)-one hydrochloride apart is its combination of a benzoxazine and piperidine ring, which imparts unique chemical and biological properties. This structural uniqueness enhances its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications.

Properties

IUPAC Name

spiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2.ClH/c15-11-9-3-1-2-4-10(9)16-12(14-11)5-7-13-8-6-12;/h1-4,13H,5-8H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJZQOAKJRQOOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12NC(=O)C3=CC=CC=C3O2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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